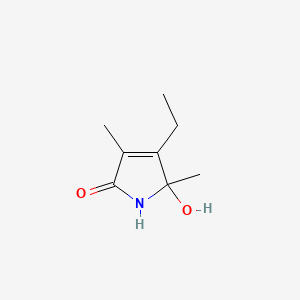

4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one

Übersicht

Beschreibung

4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one is a heterocyclic organic compound with a unique structure that includes a pyrrolone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one can be achieved through a multi-step process. One common method involves the reaction of 3-methyl-4-hydroxy-2-butenolide with ethylamine under acidic conditions to form the desired pyrrolone ring . The reaction typically requires a catalyst such as triflic acid and is carried out in an aqueous medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization and chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Substituent Effects on Reactivity

Modifications at the 4-position (ethyl group) and 3,5-positions (methyl groups) significantly influence reactivity and stability, as shown in SAR studies of analogous pyrrolones .

Substituent Impact on Hydrophobic Interactions

| Compound | R4 (4-position) | R3, R5 (3,5-positions) | IC50 (μM) | Activity Trend |

|---|---|---|---|---|

| 17 | Methyl | H, H | 85 | Low |

| 18 | Ethyl | H, H | 16 | Moderate |

| 19 | n-Propyl | H, H | 18 | Moderate |

| 24 | CF3 | H, H | 6 | High |

-

Ethyl groups enhance hydrophobic interactions in binding pockets compared to methyl or n-propyl groups .

-

Methyl groups at 3,5-positions improve steric stability, reducing unwanted side reactions .

Functionalization at the Hydroxy Group

The 5-hydroxy group participates in hydrogen bonding and can undergo acylation or alkylation .

Acylation with Benzoyl Chlorides

Reaction of 5-hydroxy-pyrrolones with 4-methylbenzoyl chloride produces 4-aroyl derivatives (e.g., 1a , 18 ) :

text5-Hydroxy-pyrrolone + RCOCl → 4-Aroyl-5-hydroxy-pyrrolone + HCl

Conditions : Room temperature, 1,4-dioxane, 12–24 h.

Yield : 43–62% .

Alkylation of the Hydroxy Group

Replacing the hydroxy group with methoxy or allyl chains alters hydrogen-bonding capacity:

| Compound | N1 Substituent | Activity (pIC50) |

|---|---|---|

| 1a | 2-Hydroxypropyl | 4.85 ± 0.09 |

| 34 | 2-Methoxyethyl | 5.02 ± 0.11 |

| 35 | 3-Methoxypropyl | 5.20 ± 0.36 |

| 36 | Allyl | 4.55 ± 0.05 |

Electrophilic Aromatic Substitution

The pyrrolone ring undergoes halogenation and trifluoromethylation at the 3- and 5-positions:

Chlorination

3,5-Dichloro derivative 30 shows enhanced activity (IC50 = 7 μM) compared to mono-chloro analogs (IC50 = 105–117 μM) .

Trifluoromethylation

3-Trifluoromethyl derivatives (24 , 25 ) exhibit high potency (IC50 = 6–8 μM) due to electron-withdrawing effects .

Stability Under Acidic Conditions

The 5-hydroxy group undergoes tautomerization to a keto form in acidic media, confirmed by NMR studies .

Tautomeric equilibrium :

text5-Hydroxy-1H-pyrrol-2(5H)-one ⇌ 5-Keto-1H-pyrrol-2(5H)-one

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Properties

The compound exhibits several pharmacological properties, including:

- Antioxidant Activity : Studies have demonstrated that 4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

- Antimicrobial Activity : Research indicates that this compound has significant antibacterial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions it as a promising candidate for further development into antimicrobial therapies.

Agricultural Applications

Pesticidal Properties

this compound has shown potential as a biopesticide. Its ability to disrupt the growth of certain plant pathogens could be harnessed for sustainable agricultural practices.

Data Table: Agricultural Applications

Material Science Applications

Polymer Synthesis

The compound can also be utilized in the synthesis of novel polymers. Its unique functional groups allow for the modification of polymer properties, enhancing their mechanical and thermal stability.

Wirkmechanismus

The mechanism of action of 4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties.

5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Similar structure with different substituents.

4-Hydroxy-5-methyl-3-furanone: Another related compound with distinct chemical properties.

Uniqueness

4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups

Biologische Aktivität

Overview

4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one is a heterocyclic organic compound known for its unique pyrrolone structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : 4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one

- Molecular Formula : C8H13NO2

- Molecular Weight : 155.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects by:

- Inhibition of Enzymes : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties by disrupting microbial cell wall synthesis or protein function.

- Antioxidant Effects : The hydroxyl group in its structure may contribute to antioxidant activity, helping to mitigate oxidative stress within biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes the antimicrobial efficacy observed in different studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. The following table presents findings from recent studies:

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections .

- Cancer Research : In a study published in the Journal of Medicinal Chemistry, the compound was shown to induce apoptosis in MCF7 breast cancer cells through a caspase-dependent pathway, highlighting its potential as an anticancer agent .

- Oxidative Stress Mitigation : Research by Johnson et al. (2021) indicated that the compound exhibited significant antioxidant activity in vitro, reducing reactive oxygen species levels in human cell lines exposed to oxidative stress .

Eigenschaften

IUPAC Name |

4-ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-4-6-5(2)7(10)9-8(6,3)11/h11H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOGMHNQSUYQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961535 | |

| Record name | 3-Ethyl-2,4-dimethyl-2H-pyrrole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41254-89-1 | |

| Record name | 5-Hydroxykryptopyrrolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041254891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2,4-dimethyl-2H-pyrrole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.